N-(2,3-dimethylphenyl)phenazine-1-carboxamide N-(2,3-dimethylphenyl)phenazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 300570-81-4
VCID: VC11799146
InChI: InChI=1S/C21H17N3O/c1-13-7-5-11-16(14(13)2)24-21(25)15-8-6-12-19-20(15)23-18-10-4-3-9-17(18)22-19/h3-12H,1-2H3,(H,24,25)
SMILES: CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol

N-(2,3-dimethylphenyl)phenazine-1-carboxamide

CAS No.: 300570-81-4

Cat. No.: VC11799146

Molecular Formula: C21H17N3O

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)phenazine-1-carboxamide - 300570-81-4

Specification

CAS No. 300570-81-4
Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
IUPAC Name N-(2,3-dimethylphenyl)phenazine-1-carboxamide
Standard InChI InChI=1S/C21H17N3O/c1-13-7-5-11-16(14(13)2)24-21(25)15-8-6-12-19-20(15)23-18-10-4-3-9-17(18)22-19/h3-12H,1-2H3,(H,24,25)
Standard InChI Key GCBNHVRADXQGPB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a planar phenazine backbone, a tricyclic aromatic system comprising two benzene rings fused to a central pyrazine ring. The carboxamide group at position 1 introduces a polar moiety, while the 2,3-dimethylphenyl substituent adds steric bulk and lipophilicity. The SMILES notation CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C\text{CC1=C(C(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C} and InChIKey GCBNHVRADXQGPB-UHFFFAOYSA-N\text{GCBNHVRADXQGPB-UHFFFAOYSA-N} confirm its regiochemistry .

Computational Descriptors

Key physicochemical properties include:

  • XLogP3: 4.2 (indicating high lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 and 3, respectively

  • Rotatable Bonds: 2

  • Exact Mass: 327.137162174 Da

These properties suggest moderate solubility in organic solvents and potential for membrane permeability, critical for biological activity.

Synthetic Methodologies

Buchwald–Hartwig Amination

A regioselective approach involves coupling 4,5-dialkoxy-2-nitroaniline with 1-bromo-2-nitrobenzene derivatives via Buchwald–Hartwig amination. For example, reaction with 2-bromo-4-(tert-butyl)-1-nitrobenzene yields bis(2-nitrophenyl)amine intermediates, which undergo tandem reduction-oxidation using FeCl3\text{FeCl}_3 to form the phenazine core . This method achieves yields up to 96% for intermediates and 82% for final products .

Carbodiimide-Mediated Coupling

Alternative routes employ carbodiimide reagents (e.g., DCC, EDC) to conjugate phenazine-1-carboxylic acid with 2,3-dimethylaniline. This method avoids harsh conditions but requires careful purification to isolate the carboxamide product.

Table 1: Comparative Synthesis Yields

MethodIntermediate Yield (%)Final Product Yield (%)
Buchwald–Hartwig 92–9655–88
Carbodiimide CouplingN/A60–75 (estimated)

Biological Activities and Mechanisms

Antitumor Activity

In vivo studies on murine models revealed that phenazine carboxamides exhibit dose-dependent cytotoxicity against P388 leukemia and Lewis lung carcinoma. Substituent electronegativity correlates with activity; electron-withdrawing groups enhance DNA intercalation, disrupting replication . N-(2,3-Dimethylphenyl)phenazine-1-carboxamide’s dimethylphenyl group may stabilize intercalation via hydrophobic interactions .

Cytotoxicity Profiling

Testing on LoVo human colon adenocarcinoma cells showed that derivative 5f (7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine) reduced viability by 50% at 10 µM, suggesting the parent compound’s potential as a chemotherapeutic scaffold .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

The compound’s high lipophilicity (XLogP3=4.2\text{XLogP3} = 4.2) predicts favorable absorption but may limit aqueous solubility. In silico models suggest moderate hepatic metabolism via cytochrome P450 enzymes, with potential glucuronidation of the carboxamide group .

Toxicity Data

Future Directions and Applications

Drug Development

Structural optimization could enhance selectivity:

  • Introducing sulfonamide groups to improve solubility.

  • Varying alkyl chain lengths on the dimethylphenyl group to modulate lipophilicity .

Material Science

Phenazines’ redox activity makes them candidates for organic semiconductors. The dimethylphenyl moiety’s steric effects may stabilize charge transport in thin-film devices .

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